Esomeprazole-d3 (potassium)

Chiral Chromatography Enantioselective Internal Standard Bioanalysis

Esomeprazole-d3 (potassium) is a stable-isotope-labeled analog of the proton pump inhibitor (PPI) esomeprazole, specifically the S‑enantiomer of omeprazole, in which three hydrogen atoms on the methoxy group have been replaced by deuterium (d3). As the potassium salt, the compound (MW 386.52; molecular formula C₁₇H₁₅D₃KN₃O₃S) is primarily used as an internal standard (IS) for the quantitative analysis of esomeprazole in biological matrices via LC‑MS/MS.

Molecular Formula C17H18KN3O3S
Molecular Weight 386.5 g/mol
Cat. No. B12361675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsomeprazole-d3 (potassium)
Molecular FormulaC17H18KN3O3S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+]
InChIInChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3;
InChIKeyFOFFPEFVSRGLOZ-WSIMPSMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esomeprazole-d3 (Potassium) as a Research-Grade Deuterated Proton Pump Inhibitor Internal Standard


Esomeprazole-d3 (potassium) is a stable-isotope-labeled analog of the proton pump inhibitor (PPI) esomeprazole, specifically the S‑enantiomer of omeprazole, in which three hydrogen atoms on the methoxy group have been replaced by deuterium (d3) . As the potassium salt, the compound (MW 386.52; molecular formula C₁₇H₁₅D₃KN₃O₃S) is primarily used as an internal standard (IS) for the quantitative analysis of esomeprazole in biological matrices via LC‑MS/MS . Because it co‑elutes with the analyte but is detected at a distinct m/z (349.1→198.1 vs. the unlabeled analyte at 346.1→198.1), this isotopologue enables precise, matrix‑matched quantification and is a fundamental tool in bioequivalence, pharmacokinetic, and metabolic research .

Why Esomeprazole-d3 (Potassium) Cannot Be Replaced by Common In‑Class Internal Standards


Although deuterated omeprazole analogs (such as omeprazole‑d3) are widely marketed as internal standards for PPI quantification, they exhibit a fundamental structural mismatch: omeprazole‑d3 is a racemic mixture of the S‑ and R‑enantiomers, whereas esomeprazole is chirally pure (S‑enantiomer) . In chiral LC‑MS/MS workflows, this difference can introduce differential ionization efficiency, non‑identical chromatographic behavior, or incomplete matrix‑effect compensation relative to the single‑enantiomer analyte . Esomeprazole-d3 (potassium) directly matches the stereochemistry of the target analyte, thereby ensuring co‑elution and matched recovery, which is critical for methods requiring enantioselective accuracy and regulatory‑grade validation.

Quantitative Differentiation Evidence for Esomeprazole-d3 (Potassium)


Enantiomeric Fidelity: Single S‑Enantiomer Internal Standard vs. Racemic Omeprazole-d3

Esomeprazole-d3 (potassium) is the deuterated S‑enantiomer of omeprazole, while the commonly used alternative internal standard omeprazole‑d3 is a racemic mixture of S‑ and R‑enantiomers . This chiral mismatch can compromise quantification accuracy in enantiospecific assays because the two enantiomers may not ionize identically or co‑elute perfectly, leading to differential matrix‑effect compensation .

Chiral Chromatography Enantioselective Internal Standard Bioanalysis

Purity and Lot‑to‑Lot Consistency: ≥98% HPLC Purity with Batch‑Specific COA

Esomeprazole-d3 (potassium) from reputable suppliers (e.g., InvivoChem) is certified with a purity of ≥98% by HPLC and is accompanied by a batch‑specific Certificate of Analysis (COA) . In contrast, some generic omeprazole‑d3 products are marketed at ≥95% HPLC purity without full characterization or traceability certification .

Isotopic Purity Reference Standard Batch Traceability

Assay Sensitivity and Precision: UPLC‑MS/MS Performance Using Esomeprazole-d3 as Internal Standard

In a validated UPLC‑MS/MS method for esomeprazole in human plasma, employing esomeprazole‑d3 as the internal standard achieved a linear range of 3–3,000 ng/mL with a correlation coefficient r ≥ 0.9994, and intra‑day/inter‑day precision and accuracy well within the FDA‑recommended limits (CV ≤15%, accuracy within ±15%) . The method demonstrated a lower limit of quantification (LLOQ) of 3 ng/mL and showed no significant matrix effect or recovery bias across six different plasma lots . These figures compare favorably against methods using structural analog internal standards (e.g., carbamazepine), which typically exhibit higher variability and matrix‑effect susceptibility due to dissimilar physicochemical properties .

UPLC-MS/MS Lower Limit of Quantification Bioanalytical Method Validation

Regulatory‑Grade Characterization: ISO 17034 Certified Reference Material (CRM) Compliance

Esomeprazole-d3 (potassium) is available as an ISO 17034 certified reference material (CRM) through suppliers such as CATO Research Chemicals, which subjects the product to multi‑method characterization including NMR, HPLC, MS, IR, UV, water content, and residue on ignition . This certification offers a level of traceability and uniformity that is not guaranteed by non‑certified, generic deuterated standards, where only basic HPLC purity is often reported .

Reference Material ISO 17034 Regulatory Compliance

Primary Application Scenarios for Esomeprazole-d3 (Potassium) Based on Quantitative Evidence


Bioequivalence and Pharmacokinetic Studies in Human Subjects

The demonstrated UPLC‑MS/MS performance (LLOQ of 3 ng/mL, linearity r ≥0.9994, precision within FDA limits) positions esomeprazole‑d3 (potassium) as an ideal internal standard for bioequivalence trials, where rigorous quantification of esomeprazole in human plasma is mandatory . Its single‑enantiomer identity eliminates chiral bias that could confound pharmacokinetic parameter estimation when using racemic internal standards.

Drug‑Drug Interaction Research Requiring High Chiral Specificity

Studies investigating metabolic interactions (e.g., with CYP2C19 or CYP3A4 inhibitors) require accurate quantification of esomeprazole without interference from the R‑enantiomer. Because esomeprazole‑d3 maintains S‑enantiomeric fidelity, it avoids the quantitative inaccuracies that can arise when a racemic internal standard (omeprazole‑d3) is used in enantioselective assays .

Clinical Toxicology and Forensic Confirmation Assays

The high purity (≥98% HPLC) and batch‑specific COA of esomeprazole‑d3 (potassium) support its use in forensic and clinical toxicology laboratories where unambiguous identification and quantification of esomeprazole is required for legal or diagnostic purposes. The availability of an ISO 17034 CRM further strengthens chain‑of‑custody and data defensibility .

Method Development and GLP Validation in Regulated Bioanalysis

For CROs and pharmaceutical companies developing esomeprazole bioanalytical methods, using an ISO 17034 certified esomeprazole‑d3 potassium CRM reduces the workload of reference standard characterization and provides documented traceability, facilitating method validation under GLP and acceptance by regulatory agencies .

Quote Request

Request a Quote for Esomeprazole-d3 (potassium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.